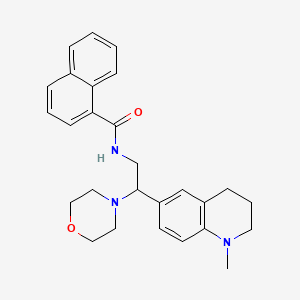
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-1-naphthamide is a useful research compound. Its molecular formula is C27H31N3O2 and its molecular weight is 429.564. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-1-naphthamide (CAS Number: 946311-74-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H26N2O. The compound has a molecular weight of 322.4 g/mol. Its structure features a naphthamide core linked to a tetrahydroquinoline moiety through a morpholinoethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 946311-74-6 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:
- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways.
- Neuroprotective Properties : There is evidence that it can protect neuronal cells from apoptosis induced by various stressors.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Neuroprotection : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated significant neuroprotective effects in models of neurodegenerative diseases. It was found to inhibit neuronal cell death induced by excitotoxicity and oxidative stress .
- Anti-inflammatory Activity : In vitro experiments indicated that this compound effectively reduced the levels of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
- Antioxidant Potential : Research highlighted its ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase in cellular models exposed to oxidative stress .
科学研究应用
Antitumor Activity
Numerous studies have highlighted the antitumor properties of tetrahydroquinoline derivatives, including N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-1-naphthamide. For instance:
- A comparative study demonstrated that related compounds exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines, significantly lower than Doxorubicin's IC50 of 37.5 µg/mL. This suggests enhanced efficacy against cancer cells due to specific structural features of the compound .
Antiviral Activity
Recent investigations have also explored the antiviral potential of this compound:
- Research has indicated that tetrahydroquinoline derivatives can inhibit the replication of human coronaviruses (e.g., strains 229E and OC43). These findings suggest that this compound may be a candidate for further development in antiviral therapies .
Neuroprotective Effects
The neuroprotective properties associated with tetrahydroquinoline scaffolds have been documented:
- Studies indicate that these compounds may offer therapeutic benefits in neurodegenerative diseases by mitigating neuronal damage and promoting cell survival .
Summary Table of Biological Activities
| Activity | Description | IC50 Values (µg/mL) |
|---|---|---|
| Antitumor | Efficacy against various cancer cell lines | 2.5 - 12.5 |
| Antiviral | Inhibition of human coronavirus replication | N/A |
| Neuroprotective | Potential benefits in neurodegenerative disease treatment | N/A |
Case Study 1: Antitumor Efficacy
In a pivotal study assessing the antitumor efficacy of tetrahydroquinoline derivatives, it was found that modifications to the molecular structure could enhance activity against specific cancer types. The study concluded that compounds with similar structures to this compound showed promising results and warranted further investigation .
Case Study 2: Antiviral Potential
A recent publication focused on the antiviral properties of tetrahydroquinoline derivatives highlighted their ability to inhibit viral replication effectively. This study emphasized the need for additional research into the mechanisms underlying this activity and the potential for developing new antiviral agents based on these findings .
属性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29-13-5-8-21-18-22(11-12-25(21)29)26(30-14-16-32-17-15-30)19-28-27(31)24-10-4-7-20-6-2-3-9-23(20)24/h2-4,6-7,9-12,18,26H,5,8,13-17,19H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGLIOJXTZYWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













